(6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride
Overview
Description
(6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H9ClN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride typically involves the chlorination of 5-methylpyridin-3-yl)methanamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyridine ring. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes followed by purification steps to isolate the desired product. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloro-5-methylpyridin-3-yl)methylamine hydrochloride
- (6-Chloro-5-methylpyridin-3-yl)methanol
- (6-Chloro-5-methylpyridin-3-yl)acetic acid
Uniqueness
(6-Chloro-5-methylpyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
(6-chloro-5-methylpyridin-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-2-6(3-9)4-10-7(5)8;/h2,4H,3,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUFVSQNLCVMJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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